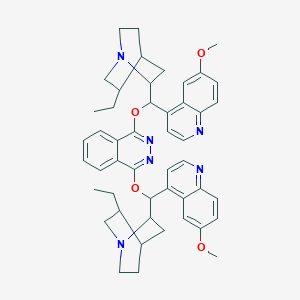

1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine

説明

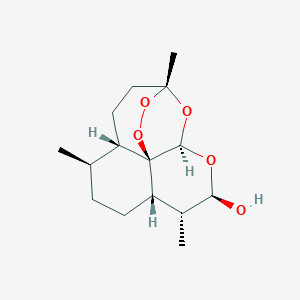

DHQ)2PHAL is a modified cinchona alkaloid.

科学的研究の応用

Asymmetric Dihydroxylation Catalyst

“(DHQ)2PHAL” is widely used as a ligand for the Sharpless asymmetric dihydroxylation reaction . This reaction is a method for the stereoselective synthesis of vicinal diols from olefins .

Chemoselective N-Allylic Alkylation of Indoles

“(DHQ)2PHAL” can be used as a catalyst in the asymmetric and chemoselective N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates . This process forms pyrrolo[1,2-a]indole and pyrrolo[3,2,1-ij]quinoline derivatives .

Synthesis of (S)-α-Benzoyloxy Carboxylic Acids

“(DHQ)2PHAL” can be used as a ligand for the osmium-catalyzed Sharpless asymmetric dihydroxylation step of (S)-α-benzoyloxy carboxylic acids multistep synthesis .

Synthesis of N-Carbamate Protected R-Arylglycinols

“(DHQ)2PHAL” can be used as a ligand for the carbamate-based asymmetric aminohydroxylation of styrene derivatives to form N-carbamate protected R-arylglycinols .

Osmium Trioxide Catalyzed Asymmetric Dihydroxylation of Olefins

“(DHQ)2PHAL” can be used as a ligand for osmium trioxide catalyzed asymmetric dihydroxylation of olefins . This reaction is a key step in the synthesis of many complex organic molecules.

Palladium Catalyzed Suzuki-Miyaura Coupling

“(DHQ)2PHAL” can be used as a ligand for palladium-catalyzed Suzuki-Miyaura coupling of aryl/heteroaryl halides with aryl boronic acids in aqueous medium and in the absence of phosphine/organic solvent . This reaction is a powerful tool for the formation of carbon-carbon bonds.

作用機序

Target of Action

(DHQ)2PHAL, also known as Hydroquinine 1,4-phthalazinediyl diether, is a modified cinchona alkaloid . It primarily targets olefins, a class of compounds that contain carbon-carbon double bonds .

Mode of Action

(DHQ)2PHAL acts as a chiral ligand in asymmetric reactions . It is used in the asymmetric and chemoselective N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates to form pyrrolo[1,2-a]indole and pyrrolo[3,2,1-ij]quinoline derivatives .

Biochemical Pathways

The compound plays a crucial role in the osmium-catalyzed Sharpless asymmetric dihydroxylation of olefins . This process introduces two vicinal hydroxy groups, endowing prochiral olefinic carbon(s) with chirality .

Result of Action

The result of (DHQ)2PHAL’s action is the formation of chiral products with high enantioselectivity . This means that one enantiomer is formed preferentially, which is crucial in the synthesis of pharmaceuticals, as different enantiomers of a molecule can have different biological activities.

Action Environment

The action of (DHQ)2PHAL can be influenced by various environmental factors. For instance, it should be kept in a dark place and sealed in dry conditions to prevent degradation and formation of decomposition products . Moreover, it is soluble in nonpolar solvents like dichloromethane, benzene, and ether, but insoluble in water , which can affect its efficacy in different reaction environments.

特性

IUPAC Name |

4-[(R)-[(2R,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30+,31-,32+,43-,44-,45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBLVFHJWOYDN-PPIALRKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679582 | |

| Record name | (3alpha)-6'-Methoxy-9-[(4-{[(4beta)-6'-methoxy-10,11-dihydrocinchonan-9-yl]oxy}phthalazin-1-yl)oxy]-10,11-dihydrocinchonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine | |

CAS RN |

140924-50-1 | |

| Record name | (3alpha)-6'-Methoxy-9-[(4-{[(4beta)-6'-methoxy-10,11-dihydrocinchonan-9-yl]oxy}phthalazin-1-yl)oxy]-10,11-dihydrocinchonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

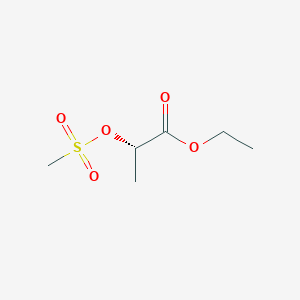

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。